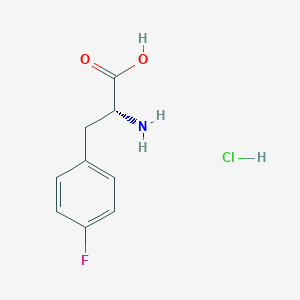

4-Fluoro-D-phenylalanine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDECBCKSULAIGP-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122839-52-5 | |

| Record name | 122839-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Fluoro-D-phenylalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-Fluoro-D-phenylalanine hydrochloride. The strategic incorporation of fluorine into amino acid structures is a key strategy in medicinal chemistry to modulate peptide and protein conformation, enhance metabolic stability, and alter binding affinities. Understanding the fundamental properties of this fluorinated amino acid is crucial for its effective application in research and drug development.

Core Physicochemical Properties

This compound is a synthetic amino acid derivative where a hydrogen atom at the para position of the phenyl ring of D-phenylalanine is substituted with a fluorine atom. This modification imparts unique electronic properties while maintaining a similar steric profile to the parent amino acid.

General Information

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride | [1] |

| Synonyms | D-Phe(4-F)-OH HCl, p-Fluoro-D-phenylalanine HCl | |

| CAS Number | 122839-52-5 | |

| Molecular Formula | C₉H₁₁ClFNO₂ | [1] |

| Molecular Weight | 219.64 g/mol | [1] |

| Appearance | White to off-white powder or shiny flakes | [1] |

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical parameters for this compound and its related free amino acid forms.

| Property | This compound | 4-Fluoro-L-phenylalanine | Notes |

| Melting Point | 245 °C (decomposes) | ~255 °C (decomposes) | The hydrochloride salt has a distinct melting point. |

| Solubility | DMSO: 55 mg/mL (250.41 mM)[2] | Water: 50 mg/mL (in 0.5M HCl)[3] | Aqueous solubility of the hydrochloride is qualitatively described as "slightly soluble" or "< 1 mg/mL".[1] The L-form's solubility in acidic water provides a useful reference. |

| pKa | Not experimentally determined in cited sources. | Predicted: 2.20 ± 0.10[3] | The electron-withdrawing nature of fluorine is expected to decrease the pKa of the carboxylic acid and the amino group compared to unsubstituted phenylalanine.[4][5] |

| Optical Rotation | [α]23/D +11° (c = 1 in H₂O) | [α]D25 -26.5° (c=1, H2O) | Demonstrates the D-enantiomeric form. |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Determination of Aqueous Solubility

This protocol outlines a standard method for determining the equilibrium solubility of this compound in an aqueous buffer, such as phosphate-buffered saline (PBS).

Caption: Workflow for determining the aqueous solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: The vial is incubated at a constant temperature (e.g., 25°C) and agitated (e.g., using a shaker or stir plate) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, the solid and liquid phases are separated. This is commonly achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtering the solution through a fine-pore filter (e.g., 0.22 µm) that does not bind the analyte.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common choice. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification. Alternatively, for fluorinated compounds, ¹⁹F-NMR can be utilized for quantification against a known standard.[6]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.[7] For this compound, this method can be used to determine the pKa of the carboxylic acid group and the amino group.

Caption: Workflow for determining pKa values using potentiometric titration.

Methodology:

-

Solution Preparation and System Calibration:

-

A solution of this compound of a known concentration (e.g., 1-10 mM) is prepared in deionized, CO₂-free water.

-

The pH meter is calibrated using at least three standard buffers that bracket the expected pKa values.

-

-

Titration Procedure:

-

The amino acid solution is placed in a thermostatted vessel, and the calibrated pH electrode and a titrant delivery tube are immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments.

-

After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

-

Data Analysis:

-

A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

-

The pKa of the carboxylic acid group (pKa₁) corresponds to the pH at the midpoint of the first buffer region (i.e., at half the volume of titrant required to reach the first equivalence point).

-

The pKa of the amino group (pKa₂) corresponds to the pH at the midpoint of the second buffer region (i.e., at a volume halfway between the first and second equivalence points). The equivalence points can be accurately determined from the first or second derivative of the titration curve.

-

Impact of Fluorine Substitution on Physicochemical Properties

The introduction of a fluorine atom at the para-position of the phenyl ring has predictable effects on the molecule's properties:

-

Acidity (pKa): Fluorine is a highly electronegative element, and its electron-withdrawing inductive effect is expected to increase the acidity of both the carboxylic acid and the ammonium groups.[4][5] This results in lower pKa values compared to the non-fluorinated D-phenylalanine.

-

Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule.[4] This can influence its solubility in nonpolar solvents, as well as its ability to cross biological membranes.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule by blocking sites susceptible to enzymatic oxidation.[5]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for:

-

Peptide and Protein Engineering: Its incorporation into peptides can enhance their stability, modulate their conformation, and alter their binding affinity to biological targets.[1]

-

¹⁹F-NMR Studies: The fluorine atom serves as a sensitive probe for nuclear magnetic resonance spectroscopy, allowing for the study of protein structure, dynamics, and ligand binding without the need for isotopic labeling.[6]

-

Drug Design: As a building block in drug synthesis, it can be used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[8]

This guide provides a foundational understanding of the physicochemical properties of this compound. For any specific application, it is recommended to experimentally verify these properties under the conditions of interest.

References

- 1. Buy this compound | 122839-52-5 [smolecule.com]

- 2. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]

- 3. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. biophysics.org [biophysics.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. chemimpex.com [chemimpex.com]

The Fluorine Advantage: A Deep Dive into the Biological Activity of 4-Fluorophenylalanine-Containing Peptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into peptide structures has emerged as a powerful tool in drug discovery and chemical biology. Among these, 4-fluorophenylalanine (4-F-Phe), a synthetic analog of the aromatic amino acid phenylalanine, has garnered significant attention for its ability to modulate the biological activity and enhance the therapeutic potential of peptides. This technical guide provides a comprehensive overview of the biological activities of peptides containing 4-F-Phe, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

The substitution of a hydrogen atom with a fluorine atom at the para position of the phenyl ring in phenylalanine is a subtle modification that imparts significant changes in the physicochemical properties of the amino acid. The high electronegativity of fluorine alters the electronic distribution of the aromatic ring, which can influence crucial non-covalent interactions such as cation-π stacking, often vital for receptor binding and molecular recognition.[1][2] Furthermore, the exceptional stability of the C-F bond can enhance the metabolic stability of the peptide by making it less susceptible to enzymatic degradation.[1] These unique attributes have been successfully leveraged to develop 4-F-Phe-containing peptides with promising applications in oncology, infectious diseases, and neurology.[1][2]

Quantitative Analysis of Biological Activity

The incorporation of 4-fluorophenylalanine can significantly impact the biological potency of peptides. The following tables summarize key quantitative data from various studies, highlighting the enhanced anticancer, antimicrobial, and receptor-binding activities of 4-F-Phe-containing peptides.

Anticancer Activity

The anticancer efficacy of peptides is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

| Compound/Peptide | Cell Line | IC50 (µM) |

| 4-Fluoro-L-phenylalanine | MCF-7 (Breast Cancer) | 11.8[3][4] |

| (sC18)2 | A2058 (Melanoma) | <4[3] |

| Temporin-1CEa | A375 (Melanoma) | 18.2[3] |

| HPRP-A1-TAT | Various (Melanoma, Gastric, Liver, Cervical) | <10[3] |

Table 1: Anticancer activity of 4-fluorophenylalanine and peptides containing it, expressed as IC50 values.

Antimicrobial Activity

The antimicrobial potential of peptides is typically determined by their minimum inhibitory concentration (MIC), which represents the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Peptide containing L-m-fluorophenylalanine | Microorganism | MIC (µg/mL) |

| Di- and tripeptides | Candida albicans | 0.5 - 63[5] |

Table 2: Antimicrobial activity of peptides containing m-fluorophenylalanine against Candida albicans.

Opioid Receptor Binding Affinity

The substitution of phenylalanine with 4-F-Phe has been shown to significantly enhance the binding affinity of peptides to opioid receptors, as indicated by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.

| Compound | Receptor Type | Ki (nM) |

| Biphalin (Native Sequence) | µ-Opioid Receptor | 0.51[2] |

| Biphalin (4-F-Phe Analog) | µ-Opioid Receptor | 0.09[2] |

| Biphalin (Native Sequence) | δ-Opioid Receptor | 12.8[2] |

| Biphalin (4-F-Phe Analog) | δ-Opioid Receptor | 0.11[2] |

Table 3: Comparative opioid receptor binding affinities of native biphalin and its 4-fluorophenylalanine-containing analog.[2]

Key Experimental Protocols

The synthesis and biological evaluation of peptides containing 4-fluorophenylalanine rely on a series of well-established experimental procedures. This section provides detailed methodologies for the key experiments cited in this guide.

Solid-Phase Peptide Synthesis (SPPS) of 4-F-Phe-Containing Peptides

This protocol outlines the manual synthesis of a peptide containing a 4-fluorophenylalanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][6][7]

Materials:

-

Fmoc-protected amino acids (including Fmoc-L-4-fluorophenylalanine-OH)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, DIC, Oxyma)

-

DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[7]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.[6]

-

Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and DIPEA (6 equivalents) in DMF. To incorporate 4-fluorophenylalanine, use Fmoc-L-4-fluorophenylalanine-OH. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction for completion using a Kaiser test.[6]

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[7]

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[6]

-

Purification: Collect the precipitated peptide by centrifugation and purify it using RP-HPLC.[6]

-

Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.[1]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of 4-F-Phe-containing peptides on cancer cells.[3]

Materials:

-

Cancer cell lines

-

96-well plates

-

Peptide stock solutions

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[3]

-

Peptide Treatment: Treat the cells with various concentrations of the 4-F-Phe-containing peptide for a specified duration (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.[8][9]

-

Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against peptide concentration.[3]

Caspase-3 Activity Assay

This assay measures the activation of caspase-3, a key executioner caspase in apoptosis, induced by 4-F-Phe-containing peptides.

Materials:

-

Treated and untreated cells

-

Lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AMC)

-

Microplate reader (colorimetric or fluorometric)

Procedure:

-

Cell Lysis: Lyse the treated and untreated cells using a suitable lysis buffer to release the cellular contents, including caspases.[10]

-

Protein Quantification: Determine the total protein concentration in each cell lysate to ensure equal loading.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate.[10]

-

Incubation: Incubate the plate at 37°C to allow the activated caspase-3 to cleave the substrate, resulting in a colorimetric or fluorescent signal.[10]

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.[10][11]

-

Data Analysis: Quantify the caspase-3 activity by comparing the signal from treated cells to that of untreated cells.

Signaling Pathways and Workflows

The biological effects of peptides containing 4-fluorophenylalanine are mediated through their interaction with specific cellular components and the subsequent modulation of intracellular signaling pathways.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for the synthesis of peptides containing 4-fluorophenylalanine using the Fmoc/tBu strategy.

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

G-Protein Coupled Opioid Receptor Signaling Pathway

The enhanced binding of 4-F-Phe-biphalin analogs to opioid receptors initiates a signaling cascade that leads to analgesia. This pathway is a classic example of G-protein coupled receptor (GPCR) signaling.[2]

Caption: Opioid receptor signaling pathway activated by 4-F-Phe-biphalin.

Anticancer Mechanism: Induction of Apoptosis

Certain 4-F-Phe-containing peptides can induce cancer cell death by penetrating the cell membrane and activating the intrinsic apoptotic pathway, which involves the activation of caspases.

Caption: Induction of apoptosis by a 4-F-Phe-containing anticancer peptide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Transport of antimicrobial agents using peptide carrier systems: anticandidal activity of m-fluorophenylalanine--peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. mpbio.com [mpbio.com]

- 11. caspase3 assay [assay-protocol.com]

A Technical Guide to the Synthesis of Fluorinated Phenylalanine Analogs

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into amino acids, particularly phenylalanine, has become a cornerstone of modern medicinal chemistry and chemical biology. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the biological and physicochemical properties of peptides and proteins.[1][2][3][4][5] These modifications can lead to enhanced metabolic stability, increased binding affinity, and altered protein conformation, making fluorinated phenylalanine analogs highly valuable in drug discovery and protein engineering.[1][4][6] This guide provides an in-depth overview of the core synthetic pathways for preparing these crucial compounds, complete with detailed experimental protocols, comparative data, and workflow diagrams.

Synthesis via Electrophilic Fluorination

Electrophilic fluorination involves the reaction of an electron-rich substrate with a reagent that delivers an electrophilic fluorine atom ("F+"). This method is particularly useful for the direct fluorination of aromatic rings and activated C-H bonds. The most common and user-friendly reagent for this purpose is Selectfluor™ (F-TEDA-BF₄).[7]

Direct Aromatic Fluorination

The direct fluorination of the phenylalanine phenyl ring is a straightforward approach. Typically, a protected phenylalanine derivative is treated with an electrophilic fluorinating agent.

Logical Workflow for Direct Aromatic Electrophilic Fluorination

Workflow for electrophilic fluorination of the aromatic ring.

Key Experimental Protocol: Direct Fluorination with Selectfluor™

A representative protocol for the direct fluorination of N-Boc-phenylalanine methyl ester is as follows:

-

Preparation : In a suitable flask, dissolve N-Boc-L-phenylalanine methyl ester (1.0 eq) in acetonitrile.

-

Reaction : Add Selectfluor™ (1.1 eq) to the solution. The reaction is typically stirred at room temperature for 12-24 hours.

-

Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with water and brine.

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, a mixture of ortho-, meta-, and para-fluorophenylalanine derivatives, is purified by flash column chromatography.

α- and β-Fluorination

Electrophilic fluorinating agents can also be used to install fluorine at the α- or β-positions of the amino acid backbone, often requiring specific substrates and catalysts.[1] For instance, the α-fluorination of a phenylalanine derivative carrying a picolinamide auxiliary can be achieved using Selectfluor™ with a copper catalyst.[1] Similarly, visible-light mediated benzylic C-H fluorination using Selectfluor can yield β-fluorophenylalanine derivatives, though this can sometimes lead to partial racemization.[1]

| Method | Substrate | Reagent | Catalyst/Conditions | Position | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

| Benzylic Fluorination | N-Phthalimido-Phe-OMe | Selectfluor | Dibenzosuberenone, visible light, MeCN | β | 80% | Partial Racemization | [1] |

| α-C(sp³)–H Fluorination | Picolinamide-Phe derivative | Selectfluor | Cu(OAc)₂, (R)-3-hydroxyquinuclidine | α | High | Not specified | [1] |

Synthesis via Nucleophilic Fluorination

Nucleophilic fluorination strategies typically involve the displacement of a leaving group by a fluoride ion (e.g., from KF, CsF, or TBAF). This is a powerful method for producing specific isomers, especially when starting from a precursor with a well-positioned leaving group. A common application is in the synthesis of radiolabeled [¹⁸F]fluorophenylalanine for Positron Emission Tomography (PET).[1][8]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is effective for introducing fluorine into an aromatic ring that is activated by electron-withdrawing groups.[9][10][11] For phenylalanine synthesis, this often involves a precursor with a nitro or trimethylammonium group ortho or para to a leaving group (like a halogen or nitro group).

Reaction Pathway for SNAr Synthesis

SNAr pathway for 4-Fluorophenylalanine synthesis.

Key Experimental Protocol: Synthesis of 2-[¹⁸F]-Fluoro-L-phenylalanine

This protocol is adapted from methods used for PET tracer synthesis.[1][12]

-

Precursor Preparation : A protected precursor, such as an N-formyl-2-trimethylammonium-L-phenylalanine ethyl ester triflate, is prepared.

-

Radiofluorination : The precursor is heated with [¹⁸F]fluoride (complexed with Kryptofix K₂₂₂ and potassium carbonate) in a solvent like DMF at high temperature (e.g., 130 °C) for a short duration (e.g., 10 min).[1]

-

Deprotection : The resulting protected [¹⁸F]FPhe is hydrolyzed using strong acid (e.g., HCl) at elevated temperature to remove the protecting groups.

-

Purification : The final product is purified using High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity.[1]

| Precursor Type | Fluoride Source | Conditions | Product | Yield (%) | Reference |

| Iodonium Salt | [¹⁸F]Fluoride | Cu-mediated, "minimalist" conditions | [¹⁸F]Fluorophenylalanines | Not specified | [8] |

| Nitro-precursor | [¹⁸F]TBAF | DMF, 130 °C, 10 min | 2-[¹⁸F]-fluoro-ʟ-phenylalanine | Not specified | [1] |

| Tosylate Precursor | [¹⁸F]Fluoride | Two-step nucleophilic fluorination | p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine | 11-37% | [13] |

Asymmetric and Stereoselective Syntheses

Controlling the stereochemistry of the final product is critical for pharmaceutical applications.[14][15] Asymmetric synthesis methods are employed to produce enantiomerically pure L- or D-fluorophenylalanine analogs.

Chiral Auxiliary-Based Methods

Chiral auxiliaries guide the stereochemical outcome of a reaction and are subsequently removed. The Schöllkopf and Seebach methods are classic examples, while modern approaches often use Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand.[14][16][17]

General Scheme for Ni(II) Complex-Mediated Asymmetric Synthesis

Asymmetric synthesis using a chiral Ni(II) complex.

Key Experimental Protocol: Asymmetric Alkylation via Ni(II) Complex

This protocol is based on the method for producing enantiomerically pure (S)-fluorophenylalanines.[14]

-

Complex Formation : The chiral Ni(II) complex is formed from the Schiff base of glycine (or alanine) and a chiral auxiliary, such as (S)-2-N-[(N′-benzylprolyl)amino]benzophenone, and Ni(NO₃)₂.[1][14]

-

Alkylation : The complex is alkylated with a fluorinated benzyl halide (e.g., o-, m-, or p-fluorobenzyl bromide) in the presence of a base (e.g., solid NaOH) in DMF under an inert atmosphere.[14] The reaction is run at room temperature.

-

Hydrolysis : The resulting mixture of diastereomeric complexes is hydrolyzed with concentrated HCl to cleave the auxiliary and release the free amino acid.

-

Isolation : The target fluorophenylalanine is isolated and purified, often by ion-exchange chromatography. This method consistently produces high enantiomeric excess (>90% ee).[1][14]

Asymmetric Hydrogenation

Another powerful technique is the asymmetric hydrogenation of a dehydroamino acid precursor.[18] This involves coupling a fluorinated aldehyde with an N-acylglycine derivative to form an enamine, which is then hydrogenated using a chiral catalyst (e.g., a Rhodium-MonoPhos complex) to give the final product with high enantioselectivity.[1][18]

| Method | Precursor | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

| Ni(II) Complex Alkylation | Glycine Schiff Base | Fluorobenzyl Bromide | <90% | [1] |

| Asymmetric Hydrogenation | Enamino Ester | Rh-MonoPhos Complex | >99% | [1] |

| Negishi Cross-Coupling | (R)-Iodoalanine Zn homoenolate | Aryl Halide, Pd(0) catalyst | High | [1] |

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for synthesizing fluorinated amino acids.[19][20][21] Enzymes can operate under mild conditions and often provide exquisite control over stereochemistry, eliminating the need for complex protecting group strategies.[19]

Key Enzymes and Reactions

-

Tyrosine Phenol-lyase (TPL) : TPL can catalyze the synthesis of L-tyrosine analogs from phenol derivatives. By using fluorinated phenols as substrates, various ring-fluorinated L-phenylalanine (via a subsequent dehydroxylation step) or L-tyrosine analogs can be produced.[20][21]

-

Transaminases : These enzymes can convert a fluorinated keto-acid into the corresponding amino acid with high stereoselectivity.[21] For example, the reductive amination of 3-fluoro-3-phenylpyruvic acid can produce β-fluorophenylalanine.[1]

-

P450 Enzymes : Cytochrome P450 enzymes can catalyze a wide range of reactions, including the direct nitration of fluorinated tryptophan, which can serve as a handle for further functionalization.[20]

General Workflow for Enzymatic Synthesis

A typical workflow for an enzymatic synthesis process.

Key Experimental Protocol: Transaminase-Mediated Synthesis

-

Reaction Setup : A buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared containing the fluorinated keto-acid substrate (e.g., p-fluorophenylpyruvic acid), a transaminase enzyme, an amino donor (e.g., isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP).

-

Conversion : The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

-

Workup : The reaction is quenched, often by pH adjustment or addition of an organic solvent. The enzyme is removed by centrifugation.

-

Isolation : The aqueous solution is then subjected to purification, typically using ion-exchange chromatography, to isolate the pure fluorinated amino acid.

The selection of a synthetic pathway for a specific fluorinated phenylalanine analog depends on factors such as the desired position of the fluorine atom, the required stereochemistry, and the scale of the synthesis. While electrophilic methods offer direct routes, they often lack regioselectivity. Nucleophilic methods, particularly SNAr, are excellent for specific isomers but require activated precursors. For the highest stereochemical purity, asymmetric catalytic methods and enzymatic syntheses are the strategies of choice.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Selectfluor - Wikipedia [en.wikipedia.org]

- 8. [PDF] 2-[18F]Fluorophenylalanine: Synthesis by Nucleophilic 18F-Fluorination and Preliminary Biological Evaluation | Semantic Scholar [semanticscholar.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2,3,4,5,6-Pentafluoro-L-phenylalanine|High-Quality|RUO [benchchem.com]

- 17. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 20. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to 4-Fluoro-D-phenylalanine Hydrochloride: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-D-phenylalanine hydrochloride (4F-D-Phe-HCl) is a synthetic amino acid analogue of D-phenylalanine. The incorporation of a fluorine atom at the para position of the phenyl ring imparts unique physicochemical properties, making it a valuable tool in various research and drug development applications. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, along with relevant experimental protocols to aid in its handling and application.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀FNO₂ · HCl | |

| Molecular Weight | 219.64 g/mol | |

| Appearance | White to off-white powder | [1] |

| Melting Point | 245 °C (decomposes) | [2] |

| Optical Activity | [α]23/D +11°, c = 1 in H₂O |

Solubility Data

The solubility of this compound is a critical parameter for its use in various experimental settings. The available data, along with data for related compounds, is summarized below.

| Solvent | Compound Form | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | D-hydrochloride | 55 mg/mL (250.41 mM) | [3] |

| Water | L-form | 50 mg/mL | [4] |

| 0.5M HCl | L-form | 50 mg/mL | [4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | L-form | 5 mg/mL | [5] |

| Water | DL-form | < 1 mg/mL at 70°F | [6] |

It is important to note that sonication is recommended to aid dissolution in DMSO.[3]

Stability Profile

Understanding the stability of this compound is essential for its proper storage and handling to ensure experimental reproducibility and the integrity of results.

Storage and General Stability:

-

Solid (Powder): Stable for up to 3 years when stored at -20°C.[3]

-

In Solvent: Stable for up to 1 year when stored at -80°C.[3]

-

Light Sensitivity: The compound may be sensitive to light, and therefore, storage in a dark place is recommended.[7]

Thermal Stability:

The melting point of this compound is reported to be 245 °C with decomposition, indicating its relative thermal stability at lower temperatures.[2]

Experimental Protocols

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the thermodynamic solubility of a compound.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Indicating Assay: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Caption: Workflow for a forced degradation stability study.

Conclusion

This technical guide provides a summary of the currently available solubility and stability data for this compound. While some data exists, particularly for solubility in DMSO, a comprehensive characterization across a wider range of solvents and under various stability-challenging conditions would be beneficial for the scientific community. The provided experimental outlines offer a starting point for researchers to generate more detailed data for their specific applications. The unique properties conferred by the fluorine substitution continue to make this compound a compound of high interest in biochemical and pharmaceutical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluoro- D -phenylalanine 99 122839-52-5 [sigmaaldrich.com]

- 3. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]

- 4. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 4-FLUORO-D,L-PHENYLALANINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 4-Fluoro-L-phenylalanine | CAS#:51-65-0 | Chemsrc [chemsrc.com]

Unlocking Therapeutic Potential: A Technical Guide to Fluorinated Amino Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Amino Acid Chemistry

The strategic incorporation of fluorine into amino acid scaffolds represents a transformative approach in modern drug discovery and development. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant advantages to parent molecules.[1][2][3] This technical guide provides an in-depth exploration of the therapeutic applications of fluorinated amino acids (FAAs), detailing their impact on metabolic stability, enzyme inhibition, and peptide conformation. It further serves as a practical resource by providing detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Fluorination can dramatically enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] The exceptional strength of the C-F bond makes it resistant to enzymatic cleavage, leading to a longer biological half-life. Furthermore, the introduction of fluorine can significantly alter the conformational preferences of peptides and proteins, enabling the rational design of molecules with enhanced target affinity and specificity. In the realm of enzyme inhibition, FAAs serve as powerful tools for creating highly potent and selective inhibitors, often through mechanism-based irreversible inhibition. This guide will delve into these core principles, providing the necessary technical details for their application in contemporary drug discovery programs.

Data Presentation: Quantitative Impact of Fluorination

The introduction of fluorinated amino acids can lead to substantial improvements in the stability and inhibitory activity of peptides and small molecules. The following tables summarize quantitative data from various studies, offering a comparative perspective on the effects of fluorination.

Table 1: Proteolytic Stability of Fluorinated vs. Non-Fluorinated Peptides in Human Plasma

| Peptide Sequence/Model | Fluorinated Amino Acid | Position of FAA | Half-life (t½) vs. Control | Fold Increase in Stability |

| GLP-1 Analog | Hexafluoroleucine | Multiple | Resistant for 24h | >2.3 |

| Model Peptide | (2S,4S)-5-Fluoroleucine | P1' | Modestly Increased | Not Specified |

| Model Peptide | 4,4,4-Trifluorovaline | P2 | Significantly Increased | Not Specified |

Data compiled from multiple sources demonstrating the enhanced resistance of fluorinated peptides to proteolytic degradation.[2][3][4][5]

Table 2: Comparative Inhibitory Activity (IC50) of Fluorinated vs. Non-Fluorinated Enzyme Inhibitors

| Target Enzyme | Inhibitor Type | Fluorinated Analog | Non-Fluorinated Analog IC50 (nM) | Fluorinated Analog IC50 (nM) | Fold Improvement |

| Thrombin | Direct Inhibitor | LB30870 (contains fluorinated moiety) | Melagatran (1.3) | 0.02 | 65 |

| γ-Secretase | Non-transition state inhibitor | Compound E (contains difluorophenylacetyl group) | - | ~5 (for Aβ reduction) | - |

| Tyrosinase | Cinnamate derivative | trans-3,4-difluorocinnamic acid | - | 197,000 (K I app) | - |

This table highlights the significant increase in potency that can be achieved through the incorporation of fluorine in enzyme inhibitors. Data is sourced from various studies.[6][7][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a fluorinated amino acid, its incorporation into a peptide, and the analysis of its interactions.

Protocol 1: Synthesis of N-Boc-4,4-difluoro-L-proline

This protocol describes the synthesis of N-Boc-4,4-difluoro-L-proline from its methyl ester.

Materials:

-

N-Boc-4,4-difluoro-L-proline methyl ester

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

2 M Sodium hydroxide (NaOH) solution

-

2 M Hydrochloric acid (HCl) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware

Procedure:

-

Dissolve N-Boc-4,4-difluoro-L-proline methyl ester (1.0 eq) in a 1:1 mixture of MeOH and THF.

-

Add 2 M aqueous NaOH (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Remove the organic solvents under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous phase with water and then acidify by adding 2 M HCl (1.5 eq).

-

Extract the product with DCM (3 x volume of aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4,4-difluoro-L-proline as a white solid.[9]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Fluorophenylalanine

This protocol outlines the manual synthesis of a peptide containing 4-fluorophenylalanine (4-F-Phe) using Fmoc chemistry on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Fmoc-protected amino acids

-

Fmoc-4-fluoro-L-phenylalanine (Fmoc-Phe(4-F)-OH)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

SPPS reaction vessel

-

Shaker

-

HPLC system for purification

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. b. Add the activated amino acid solution to the resin and shake for 1-2 hours. c. Perform a Kaiser test to ensure complete coupling (beads remain colorless or yellow). If the test is positive (blue beads), repeat the coupling. d. Wash the resin with DMF.

-

Incorporation of Fmoc-4-Fluorophenylalanine: Repeat the deprotection step. For coupling Fmoc-Phe(4-F)-OH, use HATU (2.9 eq) as the activating agent with DIPEA (6 eq) in DMF. A longer coupling time of 2-4 hours may be required.

-

Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

-

Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

-

Peptide Precipitation and Purification: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the peptide by reverse-phase HPLC.[1][10][11]

Protocol 3: 19F NMR Analysis of Protein-Ligand Binding

This protocol provides a general workflow for using protein-observed 19F NMR to screen for and quantify ligand binding.

Materials:

-

19F-labeled protein (e.g., containing 3-fluorotyrosine or 5-fluorotryptophan)

-

Fragment or ligand library

-

NMR buffer (e.g., phosphate buffer in D₂O)

-

NMR spectrometer with a 19F probe

-

NMR tubes

Procedure:

-

Protein Preparation: Prepare a stock solution of the 19F-labeled protein in the NMR buffer to a final concentration of 10-50 µM.

-

Reference Spectrum: Acquire a one-dimensional 19F NMR spectrum of the protein alone. This will serve as the reference spectrum.

-

Fragment Screening: a. Prepare stock solutions of the fragments or ligands to be screened. b. Add a small aliquot of a fragment stock solution to the protein sample. c. Acquire a 19F NMR spectrum. d. Compare the spectrum to the reference. A change in the chemical shift or line shape of a fluorine resonance indicates binding.

-

Affinity Quantification (Kd Determination): a. For a binding fragment, perform a titration by adding increasing concentrations of the ligand to the protein sample. b. Acquire a 19F NMR spectrum at each ligand concentration. c. Monitor the change in the chemical shift of the affected fluorine resonance. d. Plot the chemical shift change (Δδ) as a function of the ligand concentration and fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).[12]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the therapeutic applications of fluorinated amino acids.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]

- 5. benchchem.com [benchchem.com]

- 6. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of gamma-secretase modulation differentiates inhibitor compound selectivity between two substrates Notch and amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-BOC-4,4-difluoro-L-proline synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of 4-Fluoro-D-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic properties of 4-Fluoro-D-phenylalanine (4-F-D-Phe), a non-canonical amino acid increasingly utilized in drug discovery and protein engineering. Its unique fluorine substituent offers a powerful probe for nuclear magnetic resonance (NMR) studies and provides a distinct mass shift for mass spectrometry (MS) analysis. This document details its NMR and MS characteristics, provides experimental protocols for its analysis, and illustrates relevant workflows and concepts.

Spectroscopic Data

The introduction of a fluorine atom at the para position of the phenyl ring in D-phenylalanine significantly influences its spectroscopic properties. The following tables summarize the key NMR and mass spectrometry data for 4-Fluoro-D-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the spin-1/2 nucleus, ¹⁹F, with 100% natural abundance and a high gyromagnetic ratio, makes 4-F-D-Phe an excellent candidate for ¹⁹F NMR studies.[1][2] The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are sensitive to the local chemical environment.

Table 1: ¹H NMR Spectroscopic Data for 4-Fluorophenylalanine

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| α-H | ~4.21 | dd | J ≈ 7.1 |

| β-H | ~3.16 - 3.22 | m | |

| Aromatic H (ortho to F) | ~7.09 - 7.16 | m | |

| Aromatic H (meta to F) | ~7.24 | m |

Note: Chemical shifts are approximate and can vary depending on the solvent and pH. Data is derived from studies on similar fluorinated phenylalanine derivatives.[3]

Table 2: ¹³C NMR Spectroscopic Data for 4-Fluorophenylalanine

| Carbon | Chemical Shift (ppm) |

| C=O | ~170-175 |

| Cα | ~55-60 |

| Cβ | ~35-40 |

| Cγ (ipso- to CH₂) | ~130-135 |

| Cδ (ortho to F) | ~130-135 (doublet due to JC-F) |

| Cε (meta to F) | ~115-120 (doublet due to JC-F) |

| Cζ (para to CH₂, ipso- to F) | ~160-165 (doublet due to ¹JC-F) |

Note: Chemical shifts are approximate. The carbon attached to fluorine (Cζ) exhibits a large one-bond C-F coupling constant. Data is derived from studies on fluorinated phenylalanine and its derivatives.[4]

Table 3: ¹⁹F NMR Spectroscopic Data for 4-Fluorophenylalanine

| Nucleus | Chemical Shift (ppm) |

| ¹⁹F | ~ -115 to -121 |

Note: The ¹⁹F chemical shift is highly sensitive to the local environment and can vary significantly upon incorporation into a peptide or protein. The reference standard is typically trifluoroacetic acid (TFA) or CFCl₃.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the incorporation of 4-F-D-Phe into peptides and proteins. The fluorine atom results in a predictable mass shift compared to native phenylalanine.

Table 4: Mass Spectrometry Data for 4-Fluoro-D-phenylalanine

| Property | Value |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Monoisotopic Mass | 183.069557 Da |

| Key Fragmentation Pathways | Loss of H₂O, CO, CO₂, and the phenyl group. When incorporated in a peptide, characteristic b and y ions will show a mass shift corresponding to the fluoro-phenylalanine residue.[6] |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following protocols provide a general framework for NMR and MS analysis of samples containing 4-Fluoro-D-phenylalanine.

NMR Spectroscopy Protocol

This protocol outlines the general steps for acquiring ¹⁹F NMR spectra of a protein labeled with 4-F-D-Phe.

Materials:

-

Purified protein containing 4-F-D-Phe in a suitable NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 7.0).[1]

-

Deuterium oxide (D₂O) for field locking.

-

NMR spectrometer equipped with a fluorine probe.[1]

-

NMR tubes.

Procedure:

-

Sample Preparation:

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the magnetic field on the D₂O signal.[1]

-

Tune and match the probe to the ¹⁹F frequency.

-

-

Data Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

The presence of peaks in the ¹⁹F spectrum confirms the incorporation of 4-F-D-Phe.

-

Mass Spectrometry Protocol (Electrospray Ionization)

This protocol describes the general workflow for confirming the incorporation of 4-F-D-Phe into a protein using electrospray ionization mass spectrometry (ESI-MS).

Materials:

-

Purified protein containing 4-F-D-Phe.

-

Volatile buffer (e.g., ammonium acetate) for buffer exchange.

-

Solvents for mass spectrometry: acetonitrile, water, and formic acid.[1]

-

Electrospray ionization mass spectrometer.[1]

Procedure:

-

Sample Preparation:

-

If necessary, exchange the protein buffer to a volatile buffer using methods like desalting columns or dialysis.

-

Dilute the protein sample to a final concentration of approximately 1-10 µM in a solution of 50% acetonitrile/50% water with 0.1% formic acid.[1]

-

-

Data Acquisition:

-

Infuse the sample into the ESI mass spectrometer at a flow rate of about 1-5 µL/min.[1]

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion of the protein.

-

-

Data Analysis:

-

Deconvolute the resulting charge state envelope to determine the molecular weight of the protein.

-

Compare the measured molecular weight with the theoretical molecular weight of the protein with and without 4-F-D-Phe incorporation to confirm successful labeling.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of 4-Fluoro-D-phenylalanine in research.

Caption: Experimental workflow for protein labeling and analysis.

Caption: Rationale for using ¹⁹F as an NMR probe.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 6. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Fluorine Substitution on Phenylalanine Aromaticity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modulating Phenylalanine

Phenylalanine is one of the three aromatic amino acids essential for protein structure and function. Its phenyl side chain is not merely a bulky hydrophobic group; its aromaticity is central to a range of non-covalent interactions, including hydrophobic packing, π-π stacking, and cation-π interactions.[1] These interactions are critical in processes ranging from protein folding and stability to ligand-receptor recognition.

In medicinal chemistry and chemical biology, the strategic substitution of hydrogen with fluorine—the most electronegative element—is a powerful tool for fine-tuning molecular properties without significant steric perturbation.[2] Introducing fluorine into the phenyl ring of phenylalanine can profoundly alter its acidity, hydrophobicity, metabolic stability, and, critically, the electronic character of the aromatic system.[3] This guide provides a detailed examination of how fluorine substitution impacts the aromaticity of phenylalanine, the experimental and computational methods used to quantify these effects, and the implications for drug development and protein engineering.

The Physicochemical Impact of Aromatic Fluorination

The effect of fluorine on an aromatic ring is a nuanced interplay of two opposing electronic forces:

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is dominant and leads to a general deactivation of the ring, making the C-F bond exceptionally strong and increasing the metabolic stability of the molecule.[3]

-

Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi (π) system.[4] This resonance effect is weaker than the inductive withdrawal but is crucial as it directs the electron density within the ring, influencing reactivity and specific non-covalent interactions.[4]

This dual influence modifies the quadrupole moment of the phenyl ring, reducing the negative electrostatic potential on the ring face. This reduction directly weakens the ring's ability to participate in cation-π interactions, a critical force in many biological recognition events.[2][5]

Quantitative Analysis of Fluorine Substitution Effects

The subtle changes imparted by fluorine can be quantified using a variety of computational and experimental techniques. The data below summarizes key parameters used to evaluate the impact on aromaticity and related physicochemical properties.

Aromaticity Indices

Aromaticity can be described using geometric and magnetic criteria. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index where a value of 1 represents the ideal aromatic system (benzene).[6][7] Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion, where a more negative value at the center of the ring indicates a stronger diatropic ring current and thus higher aromaticity.[8][9][10]

| Compound/Analog | Aromaticity Index Type | Value | Reference / Note |

| Phenylalanine | NICSZZ(minrev) | ~ -29 ppm | [10][11] |

| Benzene | HOMA | 1.00 | [6] |

| Benzene | NICS(0) | -9.7 ppm | [8][12] |

| Fluorobenzene | NICS(0) | -7.9 ppm | [8][12] |

| 1,2-Difluorobenzene | NICS(0) | -5.7 ppm | [8][12] |

| 1,3-Difluorobenzene | NICS(0) | -6.3 ppm | [8][12] |

| 1,4-Difluorobenzene | NICS(0) | -6.2 ppm | [8][12] |

| 1,3,5-Trifluorobenzene | NICS(0) | -7.1 ppm | [8][12] |

| Hexafluorobenzene | HOMA | ~ 1.00 | [6] |

| Hexafluorobenzene | NICS(0) | -0.1 ppm | [8][12] |

Note: Data for fluorinated benzenes are used as a validated proxy for the phenylalanine side chain to demonstrate trends in aromaticity upon fluorination.

Physicochemical and Spectroscopic Properties

Fluorination systematically alters properties like hydrophobicity and the electronic environment of the ring, which can be tracked experimentally.

| Compound | Substitution Pattern | Relative Hydrophobicity (RP-HPLC Retention) | C 1s Binding Energy (eV) | F 1s Binding Energy (eV) |

| Phenylalanine | Unsubstituted | 1.00 (Reference) | 285.0 | N/A |

| 4-Fluoro-phenylalanine | Single fluorine (para) | 1.05 | 285.6 (C-F), 285.1 (ring) | 687.8 |

| 3,4-Difluoro-phenylalanine | Vicinal difluorination | 1.14 | 286.1 (C-F), 285.3 (ring) | 688.1 |

| 4-Trifluoromethyl-phenylalanine | Trifluoromethyl (para) | 1.31 | 292.5 (CF₃), 285.8 (ring) | 688.9 |

Note: Data compiled from BenchChem comparative guides. Relative hydrophobicity is normalized to phenylalanine. XPS binding energies reflect the electron-withdrawing effects of fluorine.

Experimental and Computational Protocols

Protocol 1: Computational Determination of Aromaticity (NICS)

Objective: To calculate the Nucleus-Independent Chemical Shift (NICS) for a fluorinated phenylalanine analog to assess its magnetic aromaticity.

Software: Gaussian 09/16 or similar quantum chemistry package.

Procedure:

-

Geometry Optimization:

-

Build the structure of the fluorinated phenylalanine analog (e.g., 4-fluoro-phenylalanine).

-

Perform a full geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31+G*).

-

Confirm the optimized geometry corresponds to a true minimum by performing a frequency calculation and ensuring no imaginary frequencies are present.

-

-

NICS Calculation Setup:

-

Using the optimized coordinates, create a new input file.

-

Place a ghost atom (Bq) at the geometric center of the aromatic ring. For NICS(0), the Bq atom is in the plane of the ring. For NICS(1), it is placed 1 Å directly above the ring center.[9][13]

-

The input file should specify the optimized coordinates for all atoms plus the coordinate for the Bq atom.

-

-

Job Submission:

-

Submit the calculation using the NMR keyword in Gaussian. The GIAO method is typically the default.[14] The command line might look like: #P NMR B3LYP/6-311+G(2d,p) geom=check guess=read.

-

-

Data Analysis:

-

After the calculation is complete, open the output file.

-

Search for the "Magnetic shielding tensor (ppm)" section.

-

Locate the shielding values for the Bq ghost atom. The isotropic shielding value is typically used.

-

The NICS value is the negative of the calculated isotropic shielding value.[13] A more negative NICS value indicates greater aromaticity.

-

Protocol 2: Determination of Hydrophobicity by RP-HPLC

Objective: To determine the relative hydrophobicity of fluorinated phenylalanine analogues by measuring their retention times on a C18 column.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

-

Phenylalanine and fluorinated phenylalanine standards.

Procedure:

-

Sample Preparation: Prepare 1 mg/mL stock solutions of each amino acid standard in a 50:50 mixture of Mobile Phase A and B.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25°C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).

-

-

Elution Gradient:

-

Inject a standard volume (e.g., 10 µL) of the first sample.

-

Run a linear gradient from 5% B to 95% B over a set time (e.g., 20 minutes).

-

Hold at 95% B for 5 minutes to wash the column.

-

Return to initial conditions and re-equilibrate for 5-10 minutes between injections.

-

-

Data Acquisition and Analysis:

-

Monitor the elution using the UV detector at 214 nm or 254 nm.[15]

-

Record the retention time (t_R) for the peak maximum of each standard.

-

Calculate the relative retention time for each fluorinated analog by dividing its t_R by the t_R of the native phenylalanine standard. A higher relative retention time indicates greater hydrophobicity.

-

Protocol 3: Probing the Electronic Environment with ¹⁹F NMR

Objective: To biosynthetically incorporate a fluorinated phenylalanine into a protein and use ¹⁹F NMR to analyze its local environment.

Materials:

-

E. coli expression system (e.g., BL21(DE3) cells) with a plasmid for the protein of interest.

-

Minimal media (e.g., M9) and appropriate antibiotics.

-

Fluorinated phenylalanine analog (e.g., 3,5-Difluoro-DL-phenylalanine).[16]

-

IPTG for induction.

-

NMR spectrometer with a fluorine probe.

-

NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, 10% D₂O, pH 7.0).

Procedure:

-

Protein Expression and Labeling:

-

Grow E. coli cells in minimal media to mid-log phase (OD₆₀₀ ~0.6-0.8).

-

Add the fluorinated phenylalanine analog to the culture medium (e.g., 50-100 mg/L).[16]

-

After a brief incubation (20-30 minutes), induce protein expression with IPTG.

-

Continue incubation at a lower temperature (e.g., 18-20°C) overnight.

-

Harvest the cells via centrifugation.

-

-

Protein Purification: Purify the labeled protein from the cell lysate using standard techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).

-

NMR Sample Preparation:

-

Exchange the purified protein into the NMR buffer.

-

Concentrate the protein to a suitable concentration (e.g., 100-500 µM).

-

Transfer the sample to an NMR tube.

-

-

¹⁹F NMR Data Acquisition:

-

Place the sample in the spectrometer and lock onto the D₂O signal.

-

Tune the probe to the ¹⁹F frequency.

-

Acquire a 1D ¹⁹F NMR spectrum. The chemical shift of the fluorine signal is highly sensitive to its local environment, providing information on protein folding, conformation, and ligand binding.[17][18]

-

Biological Consequences and Applications

The primary consequence of reduced aromaticity via fluorination is the modulation of non-covalent interactions, particularly cation-π interactions.

Modulation of Cation-π Interactions

Cation-π interactions occur between the electron-rich face of an aromatic ring and a cation (e.g., the side chains of Lysine, Arginine, or quaternary ammonium groups in ligands like acetylcholine). By withdrawing electron density, fluorine substitution systematically weakens this interaction.[3][5][19] This principle allows researchers to experimentally distinguish between membrane insertion driven by hydrophobicity and surface binding mediated by cation-π forces. If replacing a phenylalanine with a fluorinated analog enhances membrane binding, the interaction is likely hydrophobic. If it weakens binding, a cation-π interaction is implicated.[19]

References

- 1. sid.ir [sid.ir]

- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Aromatic Amino Acids Distinguish Cation-π Interactions from Membrane Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. HOMA Index Establishes Similarity to a Reference Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. poranne-group.github.io [poranne-group.github.io]

- 10. On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CCL:G: Problems on NICS calculation Using Gaussian [server.ccl.net]

- 14. SUMMARY of NICS [ccl.net]

- 15. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]

- 16. benchchem.com [benchchem.com]

- 17. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 19. Fluorinated Aromatic Amino Acids Distinguish Cation-π Interactions from Membrane Insertion - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluoro-D-phenylalanine: A Precision Tool for Interrogating Enzyme Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest to understand the intricate mechanisms of enzyme catalysis is fundamental to advancing drug discovery and biotechnology. The introduction of non-canonical amino acids into proteins has emerged as a powerful strategy for probing enzyme structure, function, and dynamics with minimal perturbation. Among these molecular tools, 4-Fluoro-D-phenylalanine (4F-D-Phe), a synthetic analog of D-phenylalanine, offers a unique combination of properties that make it an exceptional probe for elucidating enzymatic mechanisms.

The substitution of a hydrogen atom with a fluorine atom at the para position of the phenyl ring is a subtle yet impactful modification. The high electronegativity of fluorine alters the electronic properties of the aromatic ring, influencing crucial non-covalent interactions such as cation-π stacking, which are often vital for substrate binding and catalysis.[1] Furthermore, the carbon-fluorine bond is exceptionally stable, enhancing the metabolic stability of peptides and proteins into which it is incorporated.[2] The 19F nucleus also serves as a highly sensitive NMR probe, allowing for detailed studies of protein conformation and dynamics in solution.[3][4]

This technical guide provides a comprehensive overview of the application of 4-Fluoro-D-phenylalanine in enzymology. It details experimental protocols for its synthesis and incorporation into proteins, presents quantitative data on its effects on enzyme stability and kinetics, and illustrates its utility through case studies and advanced spectroscopic techniques.

Data Presentation: The Impact of 4-Fluoro-D-phenylalanine on Enzyme Properties

The incorporation of 4-Fluoro-D-phenylalanine can modulate the stability and catalytic efficiency of enzymes. The following tables summarize key quantitative data, providing a framework for comparing the effects of this modification.

Table 1: Comparative Enzyme Kinetic Parameters

| Enzyme | Substrate/Inhibitor | Modification | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Phenylalanine Hydroxylase | L-Phenylalanine | Wild-Type | 130 | - | - | [5][6] |

| Phenylalanine Hydroxylase | L-Phenylalanine | R270K Mutant | >500,000 | - | 10⁴-fold decrease | [7] |

| Dihydrofolate Reductase (M. tuberculosis) | Dihydrofolate | Wild-Type | - | - | - | [4] |

| Dihydrofolate Reductase (E. coli) | Dihydrofolate | Phe31->Tyr | - | 2-fold increase | - | [8] |

| Dihydrofolate Reductase (E. coli) | Dihydrofolate | Phe31->Val | - | 2-fold increase | - | [8] |

| Chorismate Mutase (M. tuberculosis) | Chorismate | Wild-Type | - | - | 1.8 x 10³ | [9] |

| Chorismate Mutase (M. tuberculosis) | Chorismate | Evolved Mutant | - | - | 5 x 10⁵ | [9] |

Note: Specific kinetic data for enzymes directly incorporating 4-Fluoro-D-phenylalanine is sparse in the readily available literature. This table serves as a template, illustrating the key parameters to be measured and compared when undertaking such studies.

Table 2: Protein Thermal Stability Data

| Protein | Modification Site | Modification | T_m_ (°C) | ΔT_m_ (°C) | Reference |

| E. coli Transketolase | K316 | Wild-Type | 56.7 | - | [9] |

| E. coli Transketolase | K316 | 4-Fluoro-phenylalanine | 60.8 | +4.1 | [9] |

| Chorismate Mutase (M. tuberculosis) | Multiple (11 mutations) | Evolved Mutant | - | +9 | [9] |

Experimental Protocols

Chemical Synthesis of 4-Fluoro-D-phenylalanine

While various methods exist for the synthesis of fluorinated amino acids, a common laboratory-scale approach involves the fluorination of a protected phenylalanine precursor. The following is a generalized protocol based on established chemical principles.[10]

Protocol 1: Synthesis of 4-Fluoro-D,L-phenylalanine via Diazotization-Fluorination

Materials:

-

D-Phenylalanine

-

Acetic Anhydride

-

Nitrosyl tetrafluoroborate (NOBF₄)

-

Anhydrous HF-Pyridine

-

Diethyl ether

-

Sodium bicarbonate solution

-

Hydrochloric acid

-

Standard laboratory glassware and safety equipment

Procedure:

-

Protection of the Amino Group: Acetylate D-phenylalanine with acetic anhydride to form N-acetyl-D-phenylalanine.

-

Diazotization: Dissolve N-acetyl-D-phenylalanine in a suitable organic solvent and cool to 0°C. Slowly add nitrosyl tetrafluoroborate to form the diazonium salt.

-

Fluorination (Balz-Schiemann Reaction): Carefully add anhydrous HF-pyridine to the reaction mixture. The diazonium salt will decompose to yield N-acetyl-4-fluoro-D,L-phenylalanine.

-

Work-up: Quench the reaction with a saturated sodium bicarbonate solution. Extract the product with diethyl ether. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Deprotection: Remove the acetyl group by acid hydrolysis with hydrochloric acid to yield 4-Fluoro-D,L-phenylalanine.

-

Purification: Purify the final product by recrystallization or column chromatography. The D- and L-enantiomers can be separated using chiral chromatography if required.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Incorporation of 4-Fluoro-D-phenylalanine into Proteins

Protocol 2: In Vivo Site-Specific Incorporation in E. coli [9]

This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate 4F-D-Phe at a specific site in a protein in response to an amber (UAG) stop codon.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the gene of interest with an in-frame amber codon at the desired incorporation site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA_CUA_ pair specific for 4F-D-Phe.

-

4-Fluoro-D-phenylalanine.

-

Luria-Bertani (LB) medium and M9 minimal media.

-

Appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.

-

Expression Culture: Inoculate 1 L of M9 minimal medium containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Addition of 4F-D-Phe: Add 4-Fluoro-D-phenylalanine to a final concentration of 1 mM.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard protocols appropriate for the protein's purification tag.

-

Analysis: Confirm the incorporation of 4F-D-Phe by mass spectrometry and/or 19F NMR.[3]

Caption: Workflow for in vivo site-specific incorporation of 4-Fluoro-D-phenylalanine.

Enzyme Kinetics Assay

Protocol 3: General Spectrophotometric Enzyme Assay

This protocol describes a general method for determining the kinetic parameters of an enzyme. The specific chromogenic or fluorogenic substrate and detection wavelength will depend on the enzyme being studied.

Materials:

-

Purified enzyme (wild-type and 4F-D-Phe variant)

-

Substrate stock solution

-

Assay buffer (optimized for pH and ionic strength)

-

Spectrophotometer or plate reader

-

96-well plate (for plate reader assays)

Procedure:

-

Preparation: Prepare a series of substrate dilutions in the assay buffer.

-

Assay Setup: To each well of a 96-well plate, add the assay buffer and the substrate at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding a fixed amount of the enzyme to each well.

-

Data Acquisition: Immediately measure the change in absorbance or fluorescence over time at the appropriate wavelength.

-

Data Analysis:

-